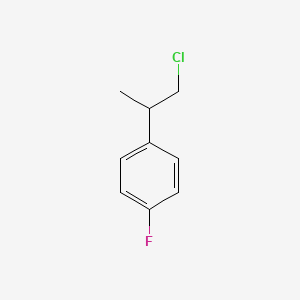
1-(1-Chloropropan-2-yl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chloropropan-2-yl)-4-fluorobenzene is an organic compound with the molecular formula C9H10ClF It is a derivative of benzene, where a chlorine atom is attached to the second carbon of a propyl group, and a fluorine atom is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Chloropropan-2-yl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluorobenzyl chloride with isopropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Chloropropan-2-yl)-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and primary amines in solvents like ethanol or DMF.
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Products like 1-(1-hydroxypropan-2-yl)-4-fluorobenzene.
Electrophilic Aromatic Substitution: Products like 1-(1-chloropropan-2-yl)-2,4-difluorobenzene.
Oxidation and Reduction: Products like 1-(1-chloropropan-2-yl)-4-fluorobenzyl alcohol.
Aplicaciones Científicas De Investigación
1-(1-Chloropropan-2-yl)-4-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-(1-Chloropropan-2-yl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The presence of chlorine and fluorine atoms can influence its binding affinity and selectivity towards target molecules.
Comparación Con Compuestos Similares
1-(1-Chloropropan-2-yl)benzene: Lacks the fluorine atom, leading to different chemical properties and reactivity.
1-(1-Chloropropan-2-yl)-2-fluorobenzene: The fluorine atom is positioned differently, affecting its electronic distribution and reactivity.
1-(1-Chloropropan-2-yl)-3-fluorobenzene: Another positional isomer with distinct chemical behavior.
Uniqueness: 1-(1-Chloropropan-2-yl)-4-fluorobenzene is unique due to the specific positioning of the chlorine and fluorine atoms, which imparts distinct electronic and steric effects
Propiedades
Fórmula molecular |
C9H10ClF |
|---|---|
Peso molecular |
172.63 g/mol |
Nombre IUPAC |
1-(1-chloropropan-2-yl)-4-fluorobenzene |
InChI |
InChI=1S/C9H10ClF/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
Clave InChI |
JEPCEUCSFXJZSV-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


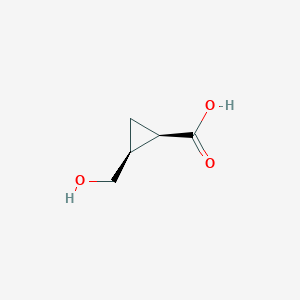
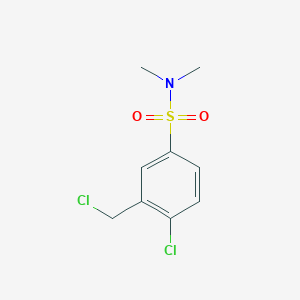
![Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13202544.png)
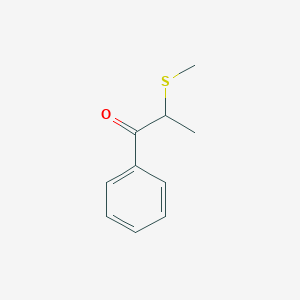
![Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13202561.png)
![4-[(Methylamino)methyl]-2-nitrophenol](/img/structure/B13202566.png)

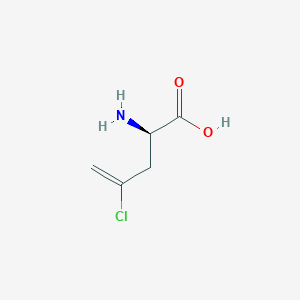
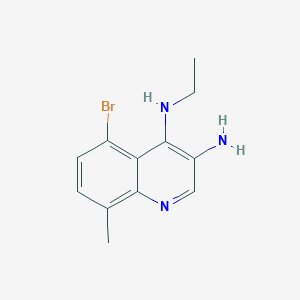
![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)

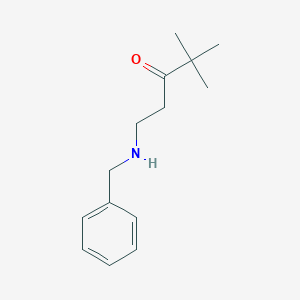
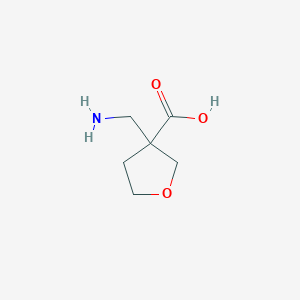
![2-chloro-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13202625.png)
